3,20-dioxopregn-4-en-17-yl bromoacetate

Description

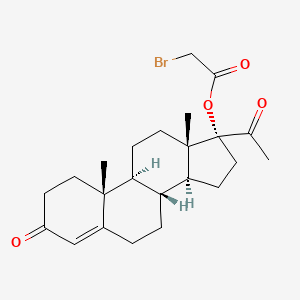

3,20-Dioxopregn-4-en-17-yl bromoacetate is a steroidal derivative characterized by a bromoacetate ester group at the 17β-position of the pregn-4-ene backbone. Its molecular formula is C₂₃H₂₉BrO₄, and it shares structural similarities with progesterone derivatives, such as medroxyprogesterone acetate, but differs in the ester substituent (bromoacetate vs. acetate) . This compound is cataloged under CAS Reg. No. 302-23-8 .

Properties

CAS No. |

61886-11-1 |

|---|---|

Molecular Formula |

C23H31BrO4 |

Molecular Weight |

451.4 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-bromoacetate |

InChI |

InChI=1S/C23H31BrO4/c1-14(25)23(28-20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |

InChI Key |

RSPPFOHIWOFDRK-JZTHCNPZSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)CBr |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |

Synonyms |

17-((bromoacetyl)oxy)pregn-4-ene-3,20-dione 17-(bromoacetoxy)progesterone |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,20-dioxopregn-4-en-17-yl bromoacetate typically involves the bromination of pregn-4-ene-3,20-dione followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced steroidal products.

Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, 3,20-dioxopregn-4-en-17-yl bromoacetate is used as a precursor for the synthesis of other steroidal compounds

Biology: In biological research, this compound is used to study the effects of steroid hormones on cellular processes. It serves as a tool to investigate the mechanisms of hormone action and receptor binding.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Its ability to modulate hormone receptors makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 3,20-dioxopregn-4-en-17-yl bromoacetate involves its interaction with steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The bromoacetyl group may enhance the compound’s binding affinity and specificity for certain receptors, leading to distinct biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

| Compound Name | Substituent at 17β | Molecular Formula | CAS Reg. No. |

|---|---|---|---|

| Medroxyprogesterone Acetate | Acetate | C₂₄H₃₄O₄ | 71-58-9 |

| 17α-Hydroxyprogesterone Chloroacetate | Chloroacetate | C₂₃H₂₉ClO₄ | Not Provided |

| 17α-Hydroxyprogesterone Trifluoroacetate | Trifluoroacetate | C₂₃H₂₈F₃O₄ | Not Provided |

Key Differences :

- Electronegativity and Reactivity : Bromoacetate’s bromine atom is less electronegative than chlorine (chloroacetate) or fluorine (trifluoroacetate) but has a larger atomic radius. This increases steric hindrance and may reduce metabolic stability compared to smaller esters .

- Solubility : Medroxyprogesterone acetate is practically insoluble in water, while bromoacetate’s polar bromine atom could marginally improve solubility in polar organic solvents .

Pharmacological Activity Predictions

Using the PASS (Prediction of Activity Spectra for Substances) software (), bromoacetate derivatives of steroids are predicted to exhibit:

- Anti-inflammatory Activity : PA > 0.7 (high likelihood) due to structural similarity to glucocorticoids.

- Anticancer Potential: PA ≈ 0.6–0.7 (moderate probability), comparable to medroxyprogesterone acetate but with enhanced cytotoxicity from the bromine atom .

- Hormonal Modulation: Lower PA scores (<0.5) for estrogenic activity compared to non-halogenated esters, suggesting reduced endocrine disruption .

Stability and Reactivity

- Hydrolytic Stability : Bromoacetate esters are more prone to hydrolysis than acetates due to bromide’s superior leaving-group ability, which may shorten half-life in biological systems .

- Thermal Degradation: notes that copper bromoacetate coordination compounds decompose at ~200°C, suggesting similar thermal sensitivity for the target compound .

Data Tables

Table 1: Predicted Pharmacological Activities of Bromoacetate vs. Acetate Derivatives

| Activity Type | Bromoacetate (PA Score) | Acetate (PA Score) |

|---|---|---|

| Anti-inflammatory | 0.75 | 0.68 |

| Anticancer | 0.65 | 0.60 |

| Estrogenic Activity | 0.45 | 0.70 |

PA Scores derived from PASS software analysis of structural analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.